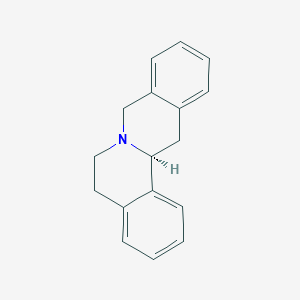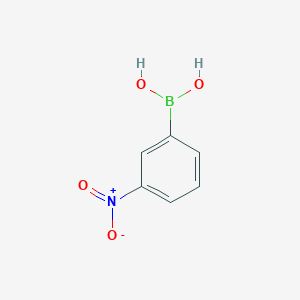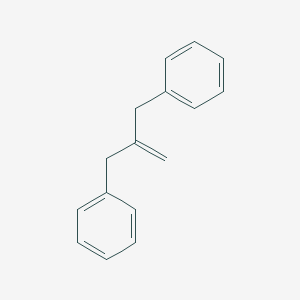
1,1-Dibenzylethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzylethene, also known as stilbene, is a hydrocarbon compound that belongs to the family of organic compounds known as stilbenes. It is a colorless solid that is insoluble in water but soluble in most organic solvents. 1,1-Dibenzylethene has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzylethene varies depending on its application. In materials science, 1,1-Dibenzylethene acts as a building block for the synthesis of polymers and copolymers with unique properties. In organic electronics, 1,1-Dibenzylethene acts as a component in devices that convert light into electricity or vice versa. In medicine, 1,1-Dibenzylethene induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
1,1-Dibenzylethene has been shown to have a range of biochemical and physiological effects depending on its concentration and application. In materials science, 1,1-Dibenzylethene has been shown to have high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been shown to have high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1-Dibenzylethene in lab experiments include its unique properties, such as high thermal stability, optical activity, fluorescence, and charge mobility. These properties make it an ideal building block for the synthesis of novel polymers and copolymers with unique properties. However, the limitations of using 1,1-Dibenzylethene in lab experiments include its insolubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 1,1-Dibenzylethene, including the synthesis of novel polymers and copolymers with unique properties, the development of more efficient organic electronic devices, and the investigation of its potential as an anticancer agent. Other future directions could include the investigation of its potential applications in other fields, such as catalysis and sensing. Further research is needed to fully understand the potential of 1,1-Dibenzylethene and its applications in various fields.
Métodos De Síntesis
The synthesis of 1,1-Dibenzylethene can be achieved through several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or a ketone to form an alkene. The McMurry reaction involves the coupling of two carbonyl compounds in the presence of a reducing agent to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst to form an alkene.
Aplicaciones Científicas De Investigación
1,1-Dibenzylethene has been extensively researched for its potential applications in various fields, including materials science, organic electronics, and medicine. In materials science, 1,1-Dibenzylethene has been used as a building block for the synthesis of novel polymers and copolymers with unique properties, such as high thermal stability, optical activity, and fluorescence. In organic electronics, 1,1-Dibenzylethene has been used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its high charge mobility and excellent light absorption properties. In medicine, 1,1-Dibenzylethene has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
14213-80-0 |
|---|---|
Nombre del producto |
1,1-Dibenzylethene |
Fórmula molecular |
C16H16 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
2-benzylprop-2-enylbenzene |
InChI |
InChI=1S/C16H16/c1-14(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
Clave InChI |
BVQFXKIUXBVUTC-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
SMILES canónico |
C=C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



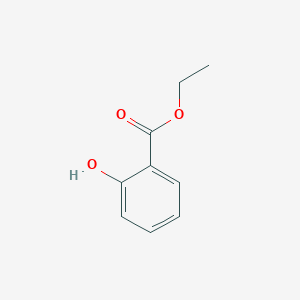
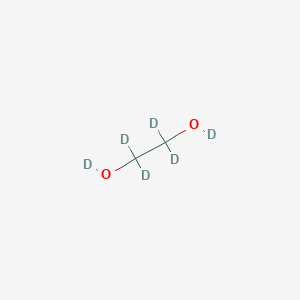
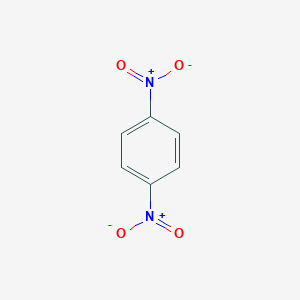
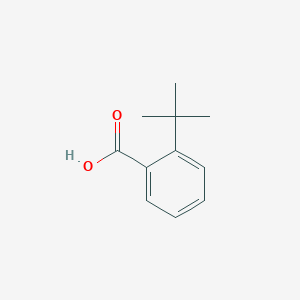
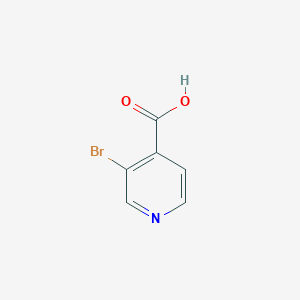
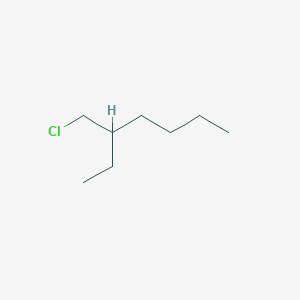
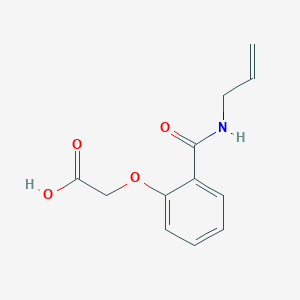
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)

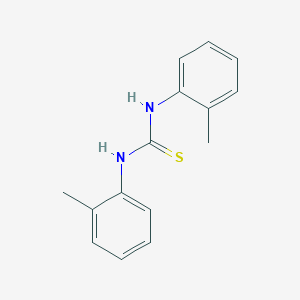
![Benzo[G]chrysene](/img/structure/B86070.png)

